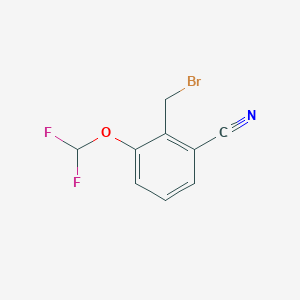
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H5BrF2NO. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a benzonitrile core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method starts with 3-(difluoromethoxy)benzonitrile, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can be compared with other bromomethyl and difluoromethoxy-substituted benzonitriles:
2-(Bromomethyl)-4-(difluoromethoxy)benzonitrile: Similar structure but with the difluoromethoxy group in the para position, which can affect its reactivity and biological activity.
2-(Bromomethyl)-3-(trifluoromethoxy)benzonitrile: The trifluoromethoxy group increases the electron-withdrawing effect, potentially altering the compound’s reactivity and stability.
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction conditions and products.
This compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H6BrF2NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
Clé InChI |
IFPCULGDTLQTOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)
![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)


![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)
